molecular formula C22H22FN3O3S2 B2428534 (E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-31-5

(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2428534
CAS RN: 850910-31-5
M. Wt: 459.55
InChI Key: NJYNMQPUUCPHSC-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H22FN3O3S2 and its molecular weight is 459.55. The purity is usually 95%.
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Scientific Research Applications

Microwave-Induced Synthesis of Fluorobenzamides

The paper titled "Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs" by Desai et al. (2013) explores the synthesis of 5-arylidene derivatives with a fluorine atom in the benzoyl group. These compounds are synthesized via condensation and Knoevenagel condensation methods. The presence of a fluorine atom in the benzoyl group significantly enhances the antimicrobial activity of the final compounds. The paper focuses on the structural aspects of the compounds and their relevance in combating Gram-positive, Gram-negative bacteria, and fungi (Desai, Rajpara, & Joshi, 2013).

Synthesis and SAR in Antimicrobial Studies

Synthesis, SAR, and In-Silico Appraisal of Antimicrobial Compounds

In the study "Synthesis, SAR, In-Silico appraisal and Anti-Microbial Study of substituted 2-aminobenzothiazoles derivatives," Anuse et al. (2019) delve into the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds were evaluated against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The study emphasizes the potential of these derivatives in addressing antimicrobial resistance, a significant global health issue (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Synthesis in Antifungal Research

Synthesis of Benzamides for Antifungal Applications

The paper "Synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives as possible antifungal agents" by Narayana et al. (2004) focuses on the preparation of various benzamides with potential antifungal properties. These compounds were synthesized and then screened for their effectiveness against various fungal strains. The study provides insights into the chemical structures and the antifungal activities of the synthesized compounds (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S2/c1-4-13-25(14-5-2)31(28,29)18-10-7-16(8-11-18)21(27)24-22-26(6-3)19-12-9-17(23)15-20(19)30-22/h4-5,7-12,15H,1-2,6,13-14H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNMQPUUCPHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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